molecular formula C34H68N16O8 B12403020 Lys-Arg-Thr-Leu-Arg-Arg

Lys-Arg-Thr-Leu-Arg-Arg

Cat. No.: B12403020
M. Wt: 829.0 g/mol
InChI Key: QUJRRXNRGVULBH-UOJKWVRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Arg-Thr-Leu-Arg-Arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, lysine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, arginine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for threonine, leucine, arginine, and arginine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the insertion of a gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery .

Chemical Reactions Analysis

Types of Reactions

Lys-Arg-Thr-Leu-Arg-Arg can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield reduced peptides with free thiol groups .

Scientific Research Applications

Lys-Arg-Thr-Leu-Arg-Arg has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying protein kinase C activity and peptide synthesis techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as targeting specific cellular pathways in diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Lys-Arg-Thr-Leu-Arg-Arg exerts its effects primarily through its interaction with protein kinase C. The peptide binds to the enzyme’s active site, facilitating its phosphorylation and subsequent activation. This activation triggers a cascade of downstream signaling events, leading to various cellular responses, such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence, which makes it an ideal substrate for protein kinase C. This specificity allows for precise studies of enzyme activity and cellular signaling pathways .

Properties

Molecular Formula

C34H68N16O8

Molecular Weight

829.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C34H68N16O8/c1-18(2)17-24(29(55)47-21(10-6-14-43-32(37)38)27(53)48-23(31(57)58)12-8-16-45-34(41)42)49-30(56)25(19(3)51)50-28(54)22(11-7-15-44-33(39)40)46-26(52)20(36)9-4-5-13-35/h18-25,51H,4-17,35-36H2,1-3H3,(H,46,52)(H,47,55)(H,48,53)(H,49,56)(H,50,54)(H,57,58)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45)/t19-,20+,21+,22+,23+,24+,25+/m1/s1

InChI Key

QUJRRXNRGVULBH-UOJKWVRNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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